molecular formula C19H16FNO2S B2803050 N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide CAS No. 1207007-80-4

N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2803050
CAS RN: 1207007-80-4
M. Wt: 341.4
InChI Key: BJRNZKRBUPMZAZ-UHFFFAOYSA-N
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Description

N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound has shown promising results in various studies and has the potential to be used as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Evaluation for VEGF-A Inhibition

A study by Prashanth et al. (2014) delves into the synthesis and evaluation of novel benzophenone-thiazole derivatives, showcasing their potent VEGF-A inhibitory properties. These compounds, including variations similar to N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide, were synthesized and characterized for structural elucidation. Their antiproliferative effects through VEGF-A inhibition were demonstrated via in vitro and in vivo studies, highlighting their potential in therapeutic applications against diseases where VEGF-A plays a crucial role (Prashanth et al., 2014).

Radioligand Development for Peripheral Benzodiazepine Receptors

Zhang et al. (2003) explored the development of potent radioligands for peripheral benzodiazepine receptors (PBR), leading to the synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its analogs. These compounds, related in structure to N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide, were evaluated for their binding affinity to PBR, offering insights into the molecular imaging of PBR in neurological conditions (Zhang et al., 2003).

Anti-Inflammatory Activity

Research by Sunder and Maleraju (2013) on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which shares a similar chemical framework with N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide, demonstrated significant anti-inflammatory activity. These findings suggest potential applications in developing anti-inflammatory agents (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[[3-(4-fluorophenoxy)phenyl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2S/c20-15-6-8-16(9-7-15)23-17-4-1-3-14(11-17)13-21-19(22)12-18-5-2-10-24-18/h1-11H,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRNZKRBUPMZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide

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